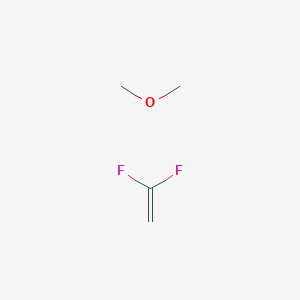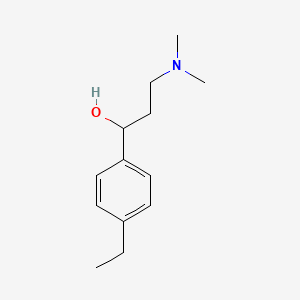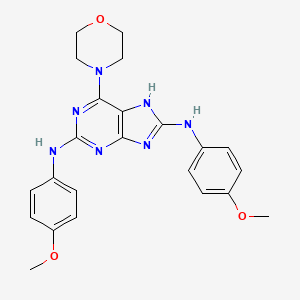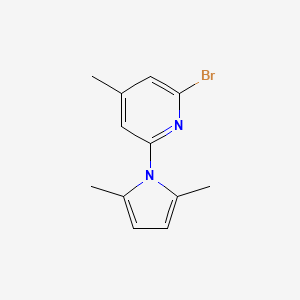
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a chemical compound with the molecular formula C11H11N2Br It is a brominated pyridine derivative that features a pyrrole ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the bromination of a precursor pyridine compound. One common method involves the reaction of 2,5-dimethylpyrrole with 2,6-dibromo-4-methylpyridine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated pyridine derivative, while oxidation can produce a pyridine with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide
Uniqueness
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is unique due to the presence of both a bromine atom and a dimethyl-substituted pyrrole ring. This combination of functional groups imparts specific chemical reactivity and potential for diverse applications that may not be shared by similar compounds.
Propriétés
Numéro CAS |
771530-89-3 |
|---|---|
Formule moléculaire |
C12H13BrN2 |
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
2-bromo-6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-11(13)14-12(7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3 |
Clé InChI |
UPKZQRDTGPBVPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=NC(=CC(=C2)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


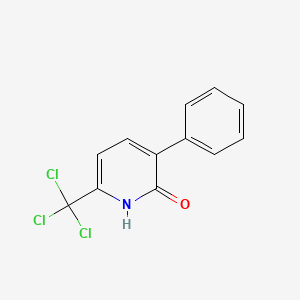
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)


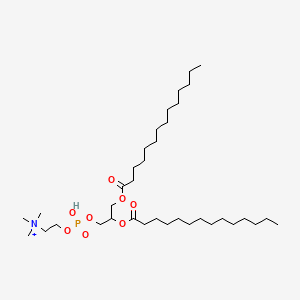
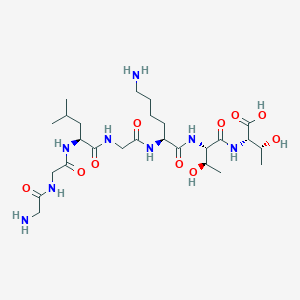
![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)
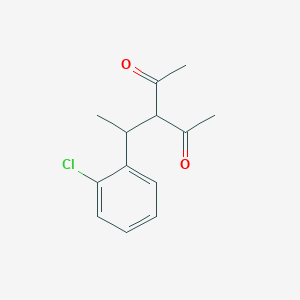
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)
![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
